5-[(3S,4S)-4-Cyclopropylpyrrolidin-3-yl]-3-propan-2-yl-1H-1,2,4-triazole;dihydrochloride
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Overview
Description
5-[(3S,4S)-4-Cyclopropylpyrrolidin-3-yl]-3-propan-2-yl-1H-1,2,4-triazole;dihydrochloride is a useful research compound. Its molecular formula is C12H22Cl2N4 and its molecular weight is 293.24. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step process. Starting with the formation of the cyclopropylpyrrolidine framework, this is often achieved through cyclization reactions. The triazole moiety is then introduced via a cycloaddition reaction, typically using azide intermediates.
Industrial Production Methods: In an industrial setting, the synthesis may employ automated processes to ensure high yield and purity. Advanced techniques such as continuous flow chemistry could be utilized to streamline the synthesis, minimize by-products, and enhance safety.
Chemical Reactions Analysis
Types of Reactions: The compound is known to undergo various reactions including oxidation, reduction, and substitution.
Common Reagents and Conditions: Oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride are commonly used. Substitution reactions might involve halogenation or nitration under controlled acidic or basic conditions.
Major Products: These reactions can yield a range of products, from hydroxylated derivatives to dehydrocyclopropylpyrrolidine intermediates, depending on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: In organic synthesis, it serves as a building block for more complex molecules due to its reactivity.
Biology: It’s investigated for its potential role in inhibiting certain biological targets, such as enzymes or receptors, due to its structural similarity to bioactive compounds.
Medicine: There’s ongoing research into its efficacy as a therapeutic agent, particularly in the treatment of neurological disorders or infections, owing to its ability to penetrate biological membranes and interact with cellular components.
Industry: Its stability and reactivity make it valuable in the synthesis of polymers and specialty chemicals.
5. Mechanism of Action: The compound’s mechanism of action is primarily through its interaction with specific molecular targets. It binds to enzymes or receptors, modulating their activity and thus exerting its biological effects. For instance, it may inhibit enzyme activity by mimicking the enzyme’s natural substrate, blocking its active site and preventing the enzyme from catalyzing its normal reaction.
6. Comparison with Similar Compounds: Comparing it with similar compounds like 4-methyl-5-[4-(trifluoromethyl)phenyl]-3-isopropyl-1,2,4-triazole, its unique cyclopropyl and pyrrolidine rings confer distinct chemical and biological properties. While many similar compounds possess bioactivity, the specific structural modifications in 5-[(3S,4S)-4-Cyclopropylpyrrolidin-3-yl]-3-propan-2-yl-1H-1,2,4-triazole;dihydrochloride enhance its specificity and potency against particular biological targets.
This thorough overview gives a good sense of the complexity and significance of this compound in various fields
Properties
IUPAC Name |
5-[(3S,4S)-4-cyclopropylpyrrolidin-3-yl]-3-propan-2-yl-1H-1,2,4-triazole;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4.2ClH/c1-7(2)11-14-12(16-15-11)10-6-13-5-9(10)8-3-4-8;;/h7-10,13H,3-6H2,1-2H3,(H,14,15,16);2*1H/t9-,10+;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRKUYYDPOZKPC-JXGSBULDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=N1)C2CNCC2C3CC3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NNC(=N1)[C@@H]2CNC[C@H]2C3CC3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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